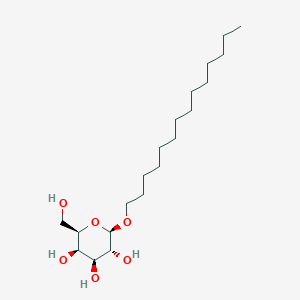

beta-D-Galactopyranoside, tetradecyl

Description

Contextualizing Alkyl Glycosides and Glycolipids in Chemical Biology and Material Science Research

Alkyl glycosides and glycolipids are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. moleculardimensions.com This dual nature is central to their function and application. Glycolipids are naturally occurring molecules essential for various biological processes, serving as components of cell membranes and participating in cell signaling and recognition. anatrace.com They are involved in modulating membrane fluidity and the organization of membrane microdomains. nih.gov

In chemical biology, synthetic alkyl glycosides are widely used as non-ionic surfactants. nih.gov A key application is in the study of membrane proteins, which are notoriously difficult to isolate and study due to their hydrophobic nature. Alkyl glycosides can solubilize these proteins from the cell membrane, forming micelles around them that mimic their native lipid environment, often without denaturing them. nih.gov This allows for the purification and structural analysis of these vital proteins.

In material science, the surfactant properties of alkyl glycosides are harnessed for a multitude of applications. sigmaaldrich.com They are valued for being biodegradable and produced from renewable resources like fatty alcohols and sugars. sigmaaldrich.com Their uses range from emulsifiers and foaming agents in personal care products to components of industrial cleaning agents and lubricants. anatrace.comresearchgate.net Alkyl polyglucosides (APGs) have been investigated as additives to improve the lubricating properties of water, where they form a film on surfaces to reduce friction and wear. anatrace.com The self-assembly of these molecules into various structures like micelles, liquid crystals, and gels is also an active area of research for the development of novel biomaterials. moleculardimensions.comanatrace.com

The Significance of Beta-D-Galactopyranoside Derivatives in Glycoconjugate Studies

Glycoconjugates are complex molecules in which a carbohydrate is linked to a non-carbohydrate moiety, such as a lipid or a protein. Beta-D-galactopyranoside and its derivatives are crucial building blocks in the study and synthesis of these molecules. Galactose-containing structures are prevalent on the surface of cells and play a significant role in biological recognition events. moleculardimensions.com

The chemistry and biochemistry of carbohydrate derivatives, including galactopyranosides, are essential areas of biochemical and medicinal research. These derivatives are key to understanding cell-cell interactions, immune responses, and microbial infections. nih.gov Researchers synthesize various beta-D-galactopyranoside derivatives to investigate their biological activities. Studies have shown that modifying these structures can lead to compounds with potential antibacterial and antifungal properties. sigmaaldrich.comnih.gov For instance, the acylation of methyl β-d-galactopyranoside has been shown to enhance its antifungal activity. nih.gov

Furthermore, these derivatives serve as tools to probe the function of carbohydrate-binding proteins called lectins. By designing and synthesizing specific galactoside structures, scientists can study the binding preferences of lectins and their roles in health and disease. This knowledge is instrumental in the development of new therapeutic strategies, for example, by creating inhibitors that block the adhesion of pathogens to host cells. The synthesis of galactopyranoside esters and other derivatives is also being explored for applications in drug delivery, aiming to improve the pharmacokinetic properties of therapeutic agents. researchgate.netnih.gov

Overview of Research Trajectories for Tetradecyl Beta-D-Galactopyranoside and Related Analogues

While specific research focusing exclusively on tetradecyl beta-D-galactopyranoside is not extensively documented in publicly available literature, its properties and applications can be inferred from studies on its close analogues, which primarily differ in the length of the alkyl chain or the composition of the sugar headgroup. The overarching research trajectory for these long-chain alkyl glycosides is centered on their use as detergents for the solubilization, stabilization, and characterization of membrane proteins. researchgate.net

The length of the alkyl chain is a critical parameter that influences the detergent properties of an alkyl glycoside, such as its critical micelle concentration (CMC) and its ability to maintain the structural integrity of a protein. Analogues with varying chain lengths, such as octyl-, decyl-, and dodecyl-β-D-maltoside, are workhorse detergents in membrane protein research. nih.govnih.gov For example, n-dodecyl-β-d-maltoside (DDM) is a popular choice for stabilizing G-protein coupled receptors (GPCRs). nih.gov The tetradecyl (C14) chain of tetradecyl beta-D-galactopyranoside suggests it would be a relatively gentle detergent, suitable for stabilizing sensitive membrane proteins and their complexes.

An important analogue is n-tetradecyl-β-D-maltopyranoside, which features the same C14 alkyl chain but has a maltose (B56501) headgroup instead of galactose. moleculardimensions.comsigmaaldrich.comanatrace.com This compound is used in biochemical and life science research for the extraction, purification, and functional study of membrane proteins. The synthesis of various alkyl galactosides, including those with shorter alkyl chains like octyl-β-d-galactopyranoside, is an active area of research, often employing enzymatic methods to achieve efficient and specific synthesis. nih.gov

The research on these analogues provides a roadmap for the potential applications of tetradecyl beta-D-galactopyranoside. Its trajectory is likely to be in the realm of specialized detergents for structural biology, where a fine-tuning of detergent properties is often necessary to successfully study a particular membrane protein. Further investigations would be needed to fully characterize its specific detergent properties and evaluate its effectiveness with a range of membrane proteins.

Below is a data table detailing the chemical properties of a closely related analogue, n-tetradecyl-β-D-maltopyranoside, to provide context for the likely properties of tetradecyl beta-D-galactopyranoside.

| Property | Value |

| Compound Name | n-Tetradecyl-β-D-Maltopyranoside moleculardimensions.comanatrace.com |

| Synonym | Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside moleculardimensions.com |

| CAS Number | 18449-82-6 moleculardimensions.comanatrace.com |

| Molecular Formula | C26H50O11 moleculardimensions.comanatrace.com |

| Molecular Weight | 538.6 g/mol moleculardimensions.comanatrace.com |

| Critical Micelle Concentration (CMC) | ~0.01 mM in H2O anatrace.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUDEUCNYHCHPB-LCWAXJCOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regiochemical Control in Tetradecyl Beta D Galactopyranoside Production

Chemoenzymatic Synthesis Approaches for Alkyl Beta-D-Galactopyranosides

Chemoenzymatic synthesis leverages the inherent selectivity of enzymes to catalyze specific reactions, offering a powerful alternative to purely chemical methods. For the production of alkyl β-D-galactopyranosides, β-galactosidases are the enzymes of choice, facilitating the formation of the desired glycosidic bond with high stereoselectivity.

Enzymatic Transgalactosylation Mechanisms Utilizing Beta-Galactosidases

Beta-galactosidases (EC 3.2.1.23) are glycosyl hydrolases that primarily catalyze the hydrolysis of terminal β-D-galactose residues from substrates like lactose (B1674315). uni-konstanz.de However, under specific conditions, these enzymes can also catalyze a competing reaction known as transgalactosylation. nih.gov This process is central to the synthesis of alkyl galactosides.

The mechanism involves a two-step, double-displacement process:

Glycosylation: The enzyme's catalytic nucleophile, typically a glutamate (B1630785) residue (Glu537 in E. coli), attacks the anomeric carbon of the galactosyl donor (e.g., lactose or o-nitrophenyl β-D-galactopyranoside). This forms a covalent glycosyl-enzyme intermediate, releasing the donor's aglycone (glucose or o-nitrophenol).

Deglycosylation: The glycosyl-enzyme intermediate is then attacked by a nucleophile. In the presence of water, this leads to hydrolysis, releasing galactose. However, if a suitable acceptor alcohol, such as tetradecanol (B45765), is present in the reaction medium, it can act as the nucleophile. This results in the transfer of the galactose moiety to the alcohol, forming the desired tetradecyl β-D-galactopyranoside. This step is a transgalactosylation reaction. researchgate.net

A critical challenge in this process is the competition between hydrolysis (using water as the acceptor) and transgalactosylation (using the target alcohol as the acceptor). researchgate.net The enzyme's inherent preference and the reaction conditions dictate the ratio of these two products.

Optimization of Biocatalytic Conditions for High Yields and Stereoselectivity

The efficiency of alkyl β-D-galactopyranoside synthesis is highly dependent on optimizing reaction parameters to favor the transgalactosylation pathway over hydrolysis. The inherent stereospecificity of the enzyme's active site ensures the formation of the β-anomer. Key factors for optimization include the source of the enzyme, substrate concentrations, pH, and temperature.

Enzyme Source: Beta-galactosidases from different microbial sources exhibit varying transgalactosylation efficiencies. For instance, enzymes from Aspergillus oryzae and Bacillus circulans often show high transgalactosylation activity, whereas those from Kluyveromyces species may have higher hydrolytic activity. nih.govresearchgate.net The choice of enzyme can also influence the regioselectivity of the linkage if the acceptor has multiple hydroxyl groups. nih.gov

Substrate and Acceptor Concentration: A high concentration of the galactosyl donor (lactose) and the acceptor alcohol (tetradecanol) is crucial to maximize the yield of the target galactoside. nih.gov High acceptor concentration increases the likelihood of it outcompeting water in the deglycosylation step. However, a major limiting factor for long-chain alcohols like tetradecanol is their low solubility in the aqueous buffers required for enzyme activity. nih.gov

Solvents and Water Activity: While organic cosolvents can help solubilize hydrophobic acceptors like tetradecanol, they often have a detrimental effect on enzyme stability and activity. nih.gov Controlling water activity (a_w) is another strategy; reducing the amount of available water can suppress hydrolysis, but a certain level is essential for enzyme function.

pH and Temperature: The optimal pH and temperature for transgalactosylation can differ from those for hydrolysis. For example, with a β-galactosidase from Penicillium simplicissimum, the optimal pH for hydrolysis was 4.0-4.6, while the optimal pH for transgalactosylation was 6.0-7.0. scielo.br Similarly, the optimal temperature for transgalactosylation was found to be slightly lower than for hydrolysis (50°C vs. 55-60°C). scielo.br

The table below summarizes typical parameters investigated for the optimization of alkyl galactoside synthesis.

| Parameter | Condition | Rationale | Finding/Outcome |

| Enzyme Source | A. oryzae, K. lactis, L. leichmannii | Enzyme origin dictates the ratio of transgalactosylation to hydrolysis. | A. oryzae often exhibits a higher transgalactosylation/hydrolysis ratio compared to K. lactis. researchgate.netresearchgate.net |

| Lactose Conc. | 150-350 mg/mL | High donor concentration favors the forward reaction and transgalactosylation. | Increased lactose concentration generally leads to higher yields of galactooligosaccharides. nih.govmdpi.com |

| pH | 5.5 - 7.5 | Can differentially affect the rates of hydrolysis and transgalactosylation. | Optimal pH for GOS synthesis by K. lactis β-galactosidase was found to be 6.5-7.5. scielo.br |

| Temperature | 40 - 60 °C | Influences enzyme activity and stability; optima for hydrolysis and synthesis may differ. | The optimal temperature for GOS synthesis is often between 50-60°C. scielo.br |

| Acceptor | Long-chain alcohols | Higher concentration of acceptor alcohol competes more effectively with water. | Yield is limited by the low water solubility of hydrophobic alcohols like tetradecanol. nih.gov |

Classical Chemical Glycosylation Strategies for the Tetradecyl Moiety

Classical organic synthesis provides robust and versatile methods for forming glycosidic bonds. These strategies typically involve activating the anomeric carbon of a protected galactose derivative, which then reacts with the tetradecyl alcohol. Regiochemical and stereochemical control are paramount and are achieved through the strategic use of protecting groups and specific promoters.

Trichloroacetimidate-Mediated Glycosidations

The Schmidt trichloroacetimidate (B1259523) method is a widely used and powerful technique for O-glycoside synthesis due to its mild activation conditions and high yields. uni-konstanz.de The process begins with the conversion of a galactose derivative with a free anomeric hydroxyl group into a glycosyl trichloroacetimidate donor. This is achieved by reacting it with trichloroacetonitrile (B146778) in the presence of a base.

This activated donor is then reacted with an alcohol acceptor, such as tetradecanol, in the presence of a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)). uni-konstanz.de

Stereochemical control is a key advantage of this method. To ensure the formation of the desired β-glycoside (a 1,2-trans linkage), a participating protecting group, such as an acetyl or benzoyl group, is installed at the C-2 position of the galactose donor. During the reaction, this group forms a cyclic acyl-oxonium ion intermediate, which blocks the α-face of the molecule. The incoming tetradecanol can then only attack from the β-face, resulting in the exclusive or predominant formation of the β-D-galactopyranoside. researchgate.net

Koenigs-Knorr Synthesis and Promoters

The Koenigs-Knorr reaction is one of the oldest and most fundamental methods for glycoside synthesis. wikipedia.org The classic approach involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter.

For the synthesis of tetradecyl β-D-galactopyranoside, the starting material would be a fully acylated galactopyranosyl bromide, such as acetobromogalactose. The key steps are:

Donor Synthesis: D-galactose is first peracetylated, and the anomeric acetate (B1210297) is then converted to a bromide using HBr in acetic acid.

Glycosylation: The resulting acetobromogalactose is reacted with tetradecanol. This reaction requires a promoter to activate the glycosyl bromide by coordinating with the halide, facilitating its departure.

Deprotection: The acetyl protecting groups are removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final product.

The choice of promoter is critical. Traditionally, insoluble silver salts like silver carbonate or silver oxide were used. wikipedia.org More modern and effective promoters include soluble silver triflate or salts of other metals like mercury or cadmium. wikipedia.orgmdpi.com The use of cadmium carbonate has been shown to be an effective promoter for the synthesis of β-D-galactopyranosides of secondary alcohols, yielding products in good yields (50-60%) with high β-selectivity. mdpi.comnih.gov

Similar to the trichloroacetimidate method, the stereochemical outcome is directed by a participating group at C-2, which ensures the formation of the 1,2-trans product (β-glycoside). wikipedia.orgrsc.org

Regioselective Etherification via Stannylene Acetals for Alkyl Chain Installation

When starting with a pre-formed galactoside, such as methyl β-D-galactopyranoside, the challenge shifts from forming the anomeric bond to selectively alkylating one of the four secondary hydroxyl groups. The stannylene acetal (B89532) method is a highly effective strategy for achieving this regioselectivity.

This method involves reacting the galactoside with a dialkyltin oxide, most commonly dibutyltin (B87310) oxide (Bu₂SnO), to form a stannylene acetal. This intermediate activates specific hydroxyl groups towards electrophilic attack. For methyl β-D-galactopyranoside, the stannylene acetal forms preferentially across the C-3 and C-4 hydroxyls. Subsequent reaction with an alkylating agent, like tetradecyl bromide, can show high regioselectivity.

Research has demonstrated that reacting the dibutylstannylene acetal of methyl β-D-galactopyranoside with long-chain alkyl bromides, including tetradecyl bromide, yields the 3-O-alkyl ether as the major product. nih.gov The best yields are obtained when using cesium fluoride (B91410) as an additive in a solvent like N,N-dimethylformamide (DMF) at moderate temperatures. nih.gov

The table below outlines the specific conditions for this regioselective alkylation.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Major Product | Minor Product |

| Methyl β-D-galactopyranoside | Tetradecyl bromide | 1. Bu₂SnO2. CsF | DMF | 65 °C | Methyl 3-O-tetradecyl-β-D-galactopyranoside | Methyl 3,6-di-O-tetradecyl-β-D-galactopyranoside |

This method provides a powerful tool for installing the tetradecyl chain at a specific position on the galactose ring, which is crucial for creating structurally defined glycoconjugates.

Click Chemistry Approaches for Triazole-Linked Glycoconjugates

The advent of "click chemistry" has provided a powerful and versatile tool for the synthesis of complex glycoconjugates, including derivatives of tetradecyl β-D-galactopyranoside. wikipedia.orgnih.gov This methodology is characterized by its high efficiency, reliability, selectivity, and the biocompatibility of its reaction conditions. nih.gov The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This triazole ring is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the glycoconjugate. nih.gov

The general strategy for producing triazole-linked glycoconjugates involves functionalizing a galactopyranoside derivative with either an azide or an alkyne group. This "building block" is then reacted with a corresponding alkyne- or azide-functionalized molecule, which could be the tetradecyl lipid chain or another molecule of interest. For instance, an azido-functionalized sugar can be reacted with a terminal alkyne in the presence of a Cu(I) catalyst to yield the desired triazole-linked product. nih.govacs.org The Cu(I) catalyst is often generated in situ from a Cu(II) salt, like CuSO₄·5H₂O, using a reducing agent such as sodium ascorbate. researchgate.netacs.org The reaction is typically robust, proceeds in a variety of solvents, including aqueous mixtures, and is tolerant of many functional groups, which minimizes the need for complex protecting group strategies.

Research has demonstrated the successful synthesis of various triazole-linked glycoconjugates using this approach. nih.govresearchgate.net For example, the 1,3-dipolar cycloaddition of deoxy-azido sugars with alkyne derivatives of other molecules has been shown to afford regioselective triazole-linked glycoconjugates. nih.gov The resulting triazole ring's hydrogen atom typically appears as a singlet in ¹H NMR spectra between δ 7.7-8.5 ppm, confirming the formation of the 1,4-disubstituted regioisomer. researchgate.net This method allows for the modular assembly of complex structures, where the galactose core, the triazole linker, and the aglycone (like the tetradecyl group) can be systematically varied to explore structure-activity relationships. nih.gov

Table 1: Key Features of CuAAC Click Chemistry for Glycoconjugate Synthesis

| Feature | Description | Reference |

| Reactants | Terminal Alkyne and an Azide | nih.gov |

| Catalyst | Copper(I), often from CuSO₄/Sodium Ascorbate | researchgate.netacs.org |

| Product | 1,4-disubstituted 1,2,3-triazole | |

| Key Advantages | High yield, high regioselectivity, mild reaction conditions, biocompatibility | wikipedia.org |

| Applications | Drug discovery, bioconjugation, synthesis of complex glycans | nih.govnih.gov |

Advanced Derivatization and Functionalization of the Galactopyranoside Core

Beyond the initial synthesis, the galactopyranoside core of tetradecyl β-D-galactopyranoside can be further modified to create a diverse range of analogues for scientific investigation. These advanced derivatization techniques allow for precise control over the molecule's chemical and physical properties.

Selective Acylation and Sulfation Techniques

Selective acylation and sulfation of the hydroxyl groups on the galactose ring are critical for synthesizing specific analogues. The different hydroxyl groups (at positions C2, C3, C4, and C6) exhibit varying reactivity, which can be exploited for regioselective modifications.

Selective Acylation: Enzymatic catalysis is a powerful method for achieving selective acylation. For example, immobilized Candida antarctica lipase-B (CAL-B) has been used for the selective acetylation of thiogalactosides. nih.gov In these reactions, the enzyme can direct the acetylation to specific positions, such as the primary C6 hydroxyl and the C2 hydroxyl group, with high selectivity. nih.gov Such enzymatic methods often use mild conditions and can be applied to unprotected or minimally protected saccharides, offering an advantage over purely chemical methods that may require multiple protection and deprotection steps. nih.gov Peptide catalysts have also been explored for the site-selective acylation of pyranosides. uni-giessen.de

Selective Sulfation and Desulfation: Sulfation patterns on galactans are crucial for their biological functions. The synthesis of specifically sulfated galactosides often involves complex chemical strategies. Conversely, mild acid hydrolysis can lead to selective desulfation. Studies on sulfated fucans, which are structurally related polysaccharides, have shown that mild acid treatment can preferentially remove sulfate (B86663) groups at the C2 position. nih.gov This phenomenon suggests that the stability of sulfate esters at different positions on the pyranose ring varies, a principle that can be harnessed to generate specific sulfation patterns. The synthesis of a desired sulfated analogue would typically involve protecting the hydroxyl groups that are to remain unsubstituted, followed by a sulfating agent, and finally deprotection.

Stereocontrolled Modifications for Analog Synthesis

Stereocontrol is fundamental in carbohydrate chemistry, as the spatial arrangement of substituents dictates the molecule's shape and biological interactions. The synthesis of analogues of tetradecyl β-D-galactopyranoside with modified stereochemistry allows for the probing of structure-function relationships.

Methods for achieving stereocontrolled synthesis often rely on the careful choice of starting materials, protecting groups, and reaction conditions to influence the stereochemical outcome of a reaction. For example, the synthesis of C-vinyl β-D-galactopyranosides has been achieved with complete β-selectivity by reacting a lithiated dithiinyl reagent with a perbenzylated D-glycono-δ-lactone. nih.gov Similarly, stereocontrolled synthesis of optically active β-D-glucopyranosides has been accomplished using asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes as the key step. nih.gov These strategies ensure that the newly formed stereocenter has the desired configuration. In the context of glycosylation to form the β-linkage with the tetradecyl alcohol, neighboring group participation from a C2 protecting group (e.g., an acetyl or benzoyl group) is a classic strategy to ensure the formation of the 1,2-trans product, which corresponds to the β-anomer in galactose.

Preparation of Labeled Analogues for Research Probes

To study the fate and function of tetradecyl β-D-galactopyranoside in biological systems, labeled analogues are indispensable tools. These probes incorporate a reporter element, such as a radioisotope or a fluorescent tag, which allows for their detection and quantification.

Radiolabeling: Radioisotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) can be incorporated into the galactopyranoside structure for use in Positron Emission Tomography (PET) imaging. nih.gov The synthesis of such probes involves preparing a suitable precursor that can be reacted with a radiolabeled synthon. For example, a precursor molecule with a free hydroxyl group was alkylated using [¹¹C]methyl triflate or 2-[¹⁸F]fluoroethyl triflate to produce the radiolabeled PET tracers. nih.gov This was followed by the removal of protecting groups to yield the final labeled galactopyranoside. nih.gov

Fluorescent Labeling: Fluorescent probes are used in a variety of imaging techniques, including confocal and super-resolution microscopy. nih.gov The synthesis of a fluorescently labeled galactoside involves conjugating a fluorophore to the sugar. This can be achieved using methods like the click chemistry described previously, where an azide- or alkyne-modified fluorophore is attached to a correspondingly functionalized galactoside. Another approach involves designing probes that become fluorescent upon activation by a specific enzyme, such as β-galactosidase. nih.gov These "activatable" probes are valuable for reporting on enzyme activity within living cells. nih.gov

Supramolecular Self Assembly and Ordered Architectures of Tetradecyl Beta D Galactopyranoside Systems

Micellar Formation and Critical Micelle Concentration (CMC) Studies in Aqueous Systems

In aqueous environments, amphiphilic molecules like tetradecyl beta-D-galactopyranoside spontaneously assemble to minimize the unfavorable contact between their hydrophobic tails and water molecules. arxiv.org This process, driven by the hydrophobic effect, leads to the formation of various aggregates, the simplest of which are micelles. arxiv.orgyoutube.com A micelle is a spherical structure where the hydrophobic tails form a core, shielded from the water by a shell of the hydrophilic galactose headgroups. byjus.com

A critical parameter in this process is the Critical Micelle Concentration (CMC). The CMC is the specific concentration of the amphiphile above which micelles begin to form. wikipedia.org Below the CMC, the molecules exist primarily as individual monomers in the solution. Once the CMC is reached, any further addition of the amphiphile leads to the formation of more micelles rather than increasing the monomer concentration. wikipedia.org The CMC is a crucial characteristic of any surfactant, as it dictates the concentration needed to achieve specific interfacial properties. wikipedia.orgnih.gov The value of the CMC can be determined by observing sharp changes in physical properties of the solution, such as surface tension or conductivity, as a function of concentration. youtube.comwikipedia.org For non-ionic surfactants like tetradecyl beta-D-galactopyranoside, the CMC is influenced by factors such as temperature, pressure, and the molecular structure of the amphiphile itself. arxiv.orgwikipedia.org

The self-assembly behavior of glycolipids is profoundly influenced by their molecular geometry, particularly the length of the hydrophobic alkyl chain. rsc.orgacs.org Studies on a series of related glycolipids demonstrate a clear and predictable relationship between the alkyl chain length and the critical micelle concentration.

As the length of the hydrophobic tail increases, the molecule becomes less soluble in water, which promotes aggregation at a lower concentration. Consequently, the CMC value decreases with increasing alkyl chain length. This trend is a well-established principle in surfactant science. For instance, comparing glycolipids with different chain lengths reveals that a longer chain enhances the hydrophobic interactions, providing a stronger driving force for micellization. acs.orgnih.gov This relationship can be quantified and is often described by a logarithmic dependence of the CMC on the number of carbon atoms in the alkyl chain. youtube.com

Research on a series of n-alkyl-β-D-glucopyranosides and n-alkyl-β-D-maltosides provides concrete data illustrating this principle. While specific CMC data for tetradecyl beta-D-galactopyranoside is not detailed in the provided sources, the behavior of analogous compounds shows that increasing the alkyl chain from octyl (C8) to hexadecyl (C16) results in a systematic decrease in the CMC.

| Surfactant | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| Sodium Octyl Sulfate (B86663) | 8 | 130 |

| Sodium Dodecyl Sulfate | 12 | 8.3 |

| Sodium Tetradecyl Sulfate | 14 | 2.1 |

| Dodecyltrimethylammonium Bromide | 12 | 16 |

| Hexadecyltrimethylammonium Bromide | 16 | 0.92 |

Note: The data in Table 1 is for illustrative ionic and cationic surfactants to demonstrate the established principle that CMC decreases as alkyl chain length increases. wikipedia.org The exact values for the non-ionic tetradecyl beta-D-galactopyranoside may differ, but the trend is expected to be similar.

The size and shape of the resulting micelles are also dependent on the alkyl chain length. nih.gov Longer alkyl chains can lead to the formation of larger aggregates or even a transition from spherical to cylindrical micelles. researchgate.net This structure-property relationship is a key consideration in the design of glycolipid-based systems for various applications. acs.orgnih.gov

Liquid Crystalline Phases and Thermotropic Behavior

At concentrations significantly above the CMC, and under specific temperature conditions, glycolipids like tetradecyl beta-D-galactopyranoside can organize into more complex, ordered structures known as liquid crystalline phases. These phases are states of matter intermediate between a crystalline solid and an isotropic liquid, possessing both the order of a crystal and the fluidity of a liquid. The formation of these mesophases is a hallmark of the self-assembly properties of many biological lipids.

The transition between different phases in response to temperature changes is known as thermotropic behavior. nih.govnih.gov Differential scanning calorimetry (DSC) and X-ray diffraction are powerful techniques used to study these phase transitions, revealing the temperatures at which they occur and the structural arrangement of the molecules within each phase. nih.govnih.gov For glycolipids, the thermotropic behavior is governed by a delicate balance of interactions: hydrophobic interactions between the alkyl chains, and hydrogen bonding and hydration forces between the polar sugar headgroups. nih.gov

One of the common liquid crystalline structures formed by glycolipids is the smectic phase, which is characterized by a layered arrangement of molecules. In the Smectic A (SmA) phase, the molecules are organized in well-defined layers, with their long axes oriented, on average, perpendicular to the layer planes. Within each layer, the molecules have no long-range positional order, behaving like a two-dimensional liquid.

Studies on synthetic glycolipids have shown that the nature of the sugar headgroup and the length of the alkyl chains are critical in determining the type of liquid crystalline phase that forms. While direct characterization of a Smectic A phase for tetradecyl beta-D-galactopyranoside is not explicitly detailed in the provided literature, related dialkyl glycolipids, such as 1,2-di-O-tetradecyl-3-O-(β-D-galactopyranosyl)-sn-glycerol, exhibit a lamellar liquid-crystalline (Lα) phase upon heating. nih.govnih.gov The Lα phase is structurally analogous to the Smectic A phase, consisting of fluid, stacked bilayers. Upon heating, these compounds show a transition from a more ordered gel (Lβ) or crystalline (Lc) phase to the fluid Lα phase. nih.govnih.gov

In addition to lamellar (layered) phases, many lipids, including certain glycolipids, can form non-lamellar structures under specific conditions. nih.gov These phases are characterized by a curvature of the lipid monolayers and are of significant biological interest as they are thought to be involved in processes like membrane fusion. nih.govnih.gov The tendency to form such structures is often related to the molecular shape of the amphiphile.

Molecules with a cylindrical shape tend to form flat bilayers (lamellar phases), while molecules with a conical shape (where the headgroup is either larger or smaller than the tail) tend to induce curvature, leading to non-lamellar arrangements like the inverted hexagonal (HII) or cubic phases. nih.gov The formation of these structures is influenced by factors like temperature, hydration, and the presence of other molecules. nih.govnih.gov While biological membranes are predominantly lamellar, they often contain lipids that have a propensity to form non-lamellar phases, which may create a "frustrated" elastic stress within the bilayer that can influence the function of membrane proteins. nih.gov

Formation of Vesicular Structures and Liposomes for Biomimetic Research

Beyond micelles and liquid crystals, tetradecyl beta-D-galactopyranoside and related glycolipids can self-assemble into vesicles, which are hollow, spherical structures enclosing an aqueous core, bounded by one or more concentric lipid bilayers. acs.org When these vesicles are synthetically prepared, they are commonly known as liposomes. nih.gov

The formation of liposomes from glycolipids is of great interest for biomimetic research. researchgate.net The structure of a liposome (B1194612) mimics the basic bilayer structure of a cell membrane, making it an excellent model system for studying membrane properties and functions. wikipedia.orglibretexts.org Glycolipids are natural components of cell membranes, where they play crucial roles in maintaining stability and facilitating cell-cell recognition. wikipedia.orglibretexts.org By incorporating glycolipids like tetradecyl beta-D-galactopyranoside into liposome formulations, researchers can create more biologically realistic membrane models. researchgate.net

Hierarchical Self-Assembly in Designing Nanostructures and Functional Materials

Hierarchical self-assembly is a powerful strategy where molecular building blocks first form primary structures (like micelles or bilayers), which then organize into larger, more complex superstructures over multiple length scales. nih.gov Tetradecyl beta-D-galactopyranoside, as a carbohydrate-based amphiphile, is an ideal building block for this bottom-up approach to creating sophisticated nanostructures and functional materials. rsc.org

The process begins at the molecular level, where the amphiphiles assemble into fundamental shapes like spheres, cylinders, or sheets. chemrxiv.org These primary nanostructures can then be guided, through the careful control of conditions (e.g., concentration, temperature, solvent), to arrange into higher-order architectures. rsc.orgelsevierpure.com For example, cylindrical micelles might align to form hexagonal arrays, or vesicles could pack into ordered lattices. This hierarchical approach allows for the creation of materials with precisely controlled features at both the nano- and mesoscales. nih.govchemrxiv.org

The functional design of these materials is rooted in the molecular structure of the building blocks. rsc.org The galactose headgroup of tetradecyl beta-D-galactopyranoside provides specific functionality, such as sites for biological recognition, while the tetradecyl tail drives the fundamental self-assembly process. rsc.org By chemically modifying either the carbohydrate headgroup or the lipid tail, the properties of the resulting nanostructures can be finely tuned. researchgate.net This strategy has been used to create a wide range of functional materials, including stimuli-responsive systems that change their structure in response to pH or temperature, and complex frameworks for catalysis or biosensing. milanpolymerdays.orgnih.gov The ability to construct complex architectures from simple, biocompatible molecules like glycolipids opens up new avenues for the rational design of advanced materials. nih.gov

Cryogenic Methodologies in Modulating Self-Assembly and Aggregate Properties

Cryogenic methodologies, particularly freeze-thaw treatments and controlled cooling, have emerged as significant tools for manipulating the self-assembly and physicochemical properties of alkyl galactoside-water systems. These techniques leverage the phase transitions of water to influence surfactant precipitation, crystal formation, and aggregate morphology. While research specifically detailing the cryogenic treatment of tetradecyl β-D-galactopyranoside is limited, studies on analogous compounds, such as octyl β-D-galactoside (Oct-Gal), provide critical insights into the underlying principles and expected outcomes.

The application of cryogenic processes to aqueous solutions of these surfactants can induce significant changes in the resulting solid-state structures. For instance, the freeze-thaw process has been successfully employed to alter the physicochemical properties of precipitates in an Oct-Gal-water system, which forms a crystal-dispersed phase akin to a hydrogel. bohrium.com This process involves subjecting the surfactant solution to cycles of freezing and melting, which can influence the kinetics and thermodynamics of crystallization.

One of the key factors in cryogenic treatment is the cooling rate. A hyper-rapid cooling rate of 30°C/min has been shown to be effective in avoiding premature precipitation of Oct-Gal before the freezing of water, ensuring that the self-assembly process is modulated by the ice crystal formation. bohrium.com The freeze-thaw treatment of a supersaturated solution is particularly crucial for controlling the final properties of the aggregate. bohrium.com

The presence of electrolytes, such as sodium chloride (NaCl), can further modify the effects of cryogenic treatment. Adding NaCl has been observed to prolong the stability of the supersaturated sol state at 4°C. bohrium.com This stability is critical when applying freeze-thaw cycles, as it influences the crystal habit and thermodynamic properties of the resulting precipitate. Research indicates that the addition of NaCl can induce a transition in the space group of the Oct-Gal hemihydrate crystal, demonstrating a significant alteration of the supramolecular architecture. bohrium.com

The impact of these cryogenic methodologies on the final properties of the surfactant aggregates is a direct consequence of changes in the crystallinity and the physical state of the dispersed crystals. bohrium.com For example, the freeze-thaw technique, when applied to various phospholipid suspensions, has been shown to produce unilamellar vesicles. nih.gov Freeze-fracture electron microscopy of dioleoylphosphatidylcholine/dioleoylphosphatidic acid mixtures revealed the formation of such vesicles after just 10 freeze-thaw cycles. nih.gov Further studies using ³¹P-Nuclear Magnetic Resonance (NMR) have quantified the effect of the number of cycles on vesicle size, showing a reduction in average diameter with an increased number of cycles. nih.gov

These findings underscore the potential of cryogenic methods to precisely control the nanoscale and mesoscale structures of self-assembling systems. The principles observed for octyl β-D-galactoside and phospholipids, such as the influence of cooling rates, freeze-thaw cycles, and additives, are fundamentally applicable to tetradecyl β-D-galactopyranoside, suggesting that cryogenic treatments could be a powerful strategy for tailoring its aggregate structures for specific applications.

Data on Cryogenic Treatment Effects on Alkyl Glycoside Analogue (Octyl β-D-Galactoside)

The following table summarizes the observed effects of different cryogenic treatment conditions on the octyl β-D-galactoside-water system, providing a model for the potential modulation of tetradecyl β-D-galactopyranoside aggregates.

Table 1: Influence of Cryogenic Methodologies on Octyl β-D-Galactoside (Oct-Gal) Precipitation

| Treatment Condition | Observation | Inferred Effect on Self-Assembly |

| Hyper-rapid Cooling (30°C/min) | Avoids Oct-Gal precipitation before ice formation. | Allows for modulation of crystallization by the ice template. |

| Freeze-Thaw of Supersaturated Sol State | Crucial for altering precipitate properties. | Modifies the kinetics and thermodynamics of crystal growth. |

| Addition of NaCl | Prolongs stability of the sol state at 4°C. | Inhibits premature aggregation, allowing for controlled crystallization during freezing. |

| Freeze-Thaw in Presence of NaCl | Induces a space group transition in the crystal. | Alters the fundamental packing and symmetry of the supramolecular structure. |

Data sourced from a study on the octyl β-D-galactoside-water system. bohrium.com

Table 2: Effect of Freeze-Thaw Cycles on Vesicle Size in Phospholipid Systems

| Lipid System | Number of Freeze-Thaw Cycles | Resulting Average Vesicle Diameter | Analytical Technique |

| DOPC/DOPA Mixture | 10 | ~100 nm | ³¹P NMR |

| DOPC/DOPA Mixture | 50 | ~60 nm | ³¹P NMR |

Data illustrates the principle of size reduction via cryogenic cycling, as observed in phospholipid vesicle formation. nih.gov DOPC: dioleoylphosphatidylcholine; DOPA: dioleoylphosphatidic acid.

Membrane Biophysics and Molecular Interactions of Tetradecyl Beta D Galactopyranoside

Interactions with Lipid Bilayers and Model Membranes

The interaction of tetradecyl β-D-galactopyranoside with lipid bilayers is governed by its molecular structure, which features a hydrophilic galactose headgroup and a hydrophobic 14-carbon alkyl tail. This dual nature dictates how the molecule partitions into and affects the properties of model membrane systems.

Amphipathic Character and Integration into Membrane Structures

Tetradecyl β-D-galactopyranoside is an amphipathic molecule, possessing both a polar, hydrophilic head (the β-D-galactopyranoside group) and a nonpolar, hydrophobic tail (the tetradecyl chain). This amphipathicity is the primary driver of its interaction with lipid bilayers. In an aqueous environment, the hydrophobic tail avoids contact with water, while the hydrophilic head readily interacts with it.

When introduced to a lipid bilayer, these detergent molecules insert themselves into the membrane. The hydrophobic tetradecyl tail aligns with the acyl chains of the lipid molecules in the hydrophobic core of the bilayer, while the bulky, polar galactose headgroup remains at the lipid-water interface, interacting with the polar headgroups of the lipids and the surrounding aqueous phase. This integration is thermodynamically favorable as it minimizes the exposure of the hydrophobic tail to water.

The process of membrane solubilization by detergents can be described in three stages. At low concentrations, detergent monomers partition into the lipid bilayer, causing structural perturbations. merckmillipore.com As the concentration increases to the critical micelle concentration (CMC), the bilayer becomes saturated and begins to break apart, forming mixed micelles of lipid, protein, and detergent. merckmillipore.com A further increase in detergent concentration leads to the progressive removal of lipids, resulting in the formation of lipid-detergent and protein-detergent mixed micelles. merckmillipore.com

Effects on Membrane Permeability and Fluidity in Model Systems

The incorporation of tetradecyl β-D-galactopyranoside into a lipid bilayer can significantly alter the membrane's physical properties, including its permeability and fluidity. The presence of detergent molecules can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. This effect is dependent on the concentration of the detergent.

Studies on similar alkyl glycoside detergents have shown that they can increase the permeability of membranes to ions and small molecules. nih.gov This is thought to occur through the formation of transient pores or other defects in the bilayer structure as the detergent molecules insert and move within the membrane. The extent of this effect is influenced by the length of the alkyl chain and the nature of the sugar headgroup. For instance, in vesicles of high fluidity, a pore-forming toxin was observed to form pores of a smaller size compared to in less fluid membranes, suggesting that membrane fluidity can modulate the size of pores. nih.gov

Atomistic and Coarse-Grained Molecular Dynamics Simulations of Glycolipid-Membrane Systems

Molecular dynamics (MD) simulations have become a powerful tool for investigating the interactions between lipids, detergents, and proteins at an atomic level of detail. nih.gov Both all-atom and coarse-grained simulation approaches are used to study how detergents like tetradecyl β-D-galactopyranoside integrate into lipid bilayers and affect their properties.

All-atom simulations can provide detailed insights into the specific interactions, such as hydrogen bonding between the galactose headgroup and lipid headgroups or water molecules, and the conformational changes in both the detergent and the surrounding lipids. nih.gov These simulations can also be used to calculate the potential of mean force (PMF) for the transfer of a detergent molecule from the aqueous phase into the bilayer, providing a measure of its partitioning behavior. researchgate.net

Coarse-grained simulations, on the other hand, allow for the study of larger systems and longer timescales. nih.gov This is particularly useful for investigating collective phenomena such as micelle formation, membrane solubilization, and the self-assembly of detergent-protein complexes. These simulations can reveal how the distribution and orientation of detergent molecules within the membrane influence its large-scale properties, such as curvature and bending rigidity. nih.gov For example, simulations of mitochondria-targeted peptides have shown that they can modulate membrane surface and dipole potentials by disordering lipid headgroups and nearby water layers. nih.gov

Role in Membrane Protein Solubilization and Stabilization for Structural Studies

One of the most significant applications of tetradecyl β-D-galactopyranoside in biochemistry is its use as a detergent for the solubilization and stabilization of membrane proteins for structural and functional studies.

Detergent Properties and Micellar Environments for Membrane Proteins

Sugar-based detergents, including galactosides, are considered mild and non-denaturing, making them well-suited for extracting membrane proteins while preserving their native conformation and activity. moleculardimensions.comnih.gov They primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions largely intact. moleculardimensions.com

Once a membrane protein is extracted from the lipid bilayer, it must be stabilized in a soluble form. Tetradecyl β-D-galactopyranoside achieves this by forming micelles around the hydrophobic, transmembrane domains of the protein. These detergent micelles create a microenvironment that mimics the hydrophobic core of the lipid bilayer, thus preventing the protein from aggregating and precipitating in the aqueous solution. merckmillipore.com

The properties of these micelles, such as their size and shape, are critical for the stability and function of the solubilized protein. These properties are determined by the chemical structure of the detergent, including the length of the alkyl chain and the nature of the headgroup. The critical micelle concentration (CMC) is a key parameter of a detergent, representing the concentration at which monomers begin to form micelles. merckmillipore.com For structural studies, it is often desirable to use detergents with a low CMC, as this allows for the maintenance of a micellar environment at lower detergent concentrations. researchgate.net

| Detergent | Abbreviation | Molecular Weight (g/mol) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

|---|---|---|---|---|

| n-Octyl-β-D-glucopyranoside | OG | 292.37 | 20-25 | 27-100 |

| n-Decyl-β-D-maltopyranoside | DM | 482.6 | 1.8 | ~98 |

| n-Dodecyl-β-D-maltopyranoside | DDM | 510.6 | 0.17 | ~125 |

| Lauryl Maltose (B56501) Neopentyl Glycol | LMNG | - | 0.001 creative-biolabs.com | - |

Note: Data for tetradecyl β-D-galactopyranoside is not widely available in the literature; the table provides a comparison with structurally related and commonly used detergents. The properties of tetradecyl β-D-galactopyranoside are expected to be influenced by its C14 alkyl chain and galactose headgroup.

Conformational Studies of Tetradecyl Beta-D-Galactopyranoside within Membrane Environments

Understanding the conformation of tetradecyl β-D-galactopyranoside within a membrane environment is crucial for elucidating its mechanism of action. Spectroscopic techniques, in conjunction with computational modeling, are employed to probe the orientation and dynamics of both the galactose headgroup and the tetradecyl tail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution and in more complex environments like micelles and lipid bilayers. nih.gov For example, 2H-NMR studies on selectively deuterated lipids can provide information on the ordering of the acyl chains upon the addition of a detergent. Studies on the related detergent octyl-β-D-glucopyranoside have shown that it has minimal effect on the lipid headgroup region but significantly increases the fluctuations of the fatty acyl chain segments in the inner part of the bilayer. nih.gov Similar studies could reveal the specific conformational effects of tetradecyl β-D-galactopyranoside.

Biochemical Investigations and Enzymatic Recognition of Beta D Galactopyranoside Derivatives

Substrate Specificity Studies for Beta-Galactosidase Enzymes

β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. wikipedia.org The enzyme exhibits a high degree of specificity for the D-galactose moiety of its substrates, with the hydroxyl groups at the 2, 3, and 4 positions being critical for proper recognition and catalysis. nih.gov However, the enzyme displays considerable promiscuity for the aglycone portion (the non-sugar part) of the substrate. nih.gov This allows the enzyme to process a wide variety of natural and synthetic β-D-galactopyranosides.

Studies on long-chain alkyl glucosides, which are structurally similar to galactosides, have shown that the length of the alkyl chain can influence the efficiency of enzymatic synthesis. For instance, research on the synthesis of octyl and decyl β-D-glucopyranosides has demonstrated that engineered β-glucosidases can be more favorable for long-chain alkyl alcohols compared to the wild-type enzyme. nih.govresearchgate.net It has been observed that with longer alkyl chains, a lower initial rate and final yield of glucoside synthesis are often obtained, with the exception of very short chains like methyl, which can be toxic to the enzyme. researchgate.net While these findings are for glucosides, they suggest that the tetradecyl group in beta-D-galactopyranoside, tetradecyl would likely influence its interaction with the active site of β-galactosidase.

The binding of substrates to β-galactosidase can occur at two distinct sites: a "shallow" nonproductive site and a "deep" productive site. wikipedia.org Galactosides like PETG (phenylethyl β-D-thiogalactopyranoside) and IPTG (isopropyl β-D-1-thiogalactopyranoside) bind to the shallow site when the enzyme is in an "open" conformation. wikipedia.org For catalysis to occur, the substrate must move to the deep site, which is associated with a "closed" enzyme conformation. wikipedia.org

The kinetic parameters of β-galactosidase are routinely determined using chromogenic and fluorogenic substrates, which produce a colored or fluorescent product upon hydrolysis, allowing for easy spectrophotometric or fluorometric quantification. nih.govscbt.com Commonly used substrates include o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (pNPG), which release nitrophenol upon cleavage, a yellow compound that can be measured at 420 nm. nih.govnih.govcaltech.edu Another widely used chromogenic substrate is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). nih.govscbt.com Hydrolysis of X-gal releases an indolyl derivative that dimerizes to form an intensely blue, insoluble precipitate. nih.gov

Fluorogenic substrates, such as fluorescein (B123965) di-β-D-galactopyranoside (FDG), offer even higher sensitivity. unc.edu The hydrolysis of FDG by β-galactosidase yields fluorescein, a highly fluorescent molecule. acs.org These substrates are invaluable for studying enzyme kinetics and for high-throughput screening assays. nih.govacs.org

Table 1: Common Chromogenic and Fluorogenic Substrates for β-Galactosidase

| Substrate | Product Type | Detection Method |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | Chromogenic | Spectrophotometry (420 nm) |

| p-nitrophenyl-β-D-galactopyranoside (pNPG) | Chromogenic | Spectrophotometry (420 nm) |

| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | Chromogenic | Visual (blue precipitate) |

| Fluorescein di-β-D-galactopyranoside (FDG) | Fluorogenic | Fluorometry |

| 4-Aminophenyl β-D-galactopyranoside | Chromogenic | Spectrophotometry |

| 4-Nitrophenyl β-D-galactopyranoside | Chromogenic | Spectrophotometry |

The hydrolysis of the β-glycosidic bond by β-galactosidase proceeds via a double-displacement mechanism, resulting in the retention of the stereochemistry at the anomeric carbon. nih.gov This mechanism involves two key carboxylic acid residues in the enzyme's active site. In E. coli β-galactosidase, these are glutamic acid residues. ebi.ac.uk

The proposed mechanism involves the following steps:

Galactosylation: A glutamate (B1630785) residue (Glu537 in E. coli) acts as a nucleophile, attacking the anomeric carbon of the galactose moiety. nih.govebi.ac.uk Simultaneously, another glutamate residue (Glu461 in E. coli) acts as a general acid, protonating the glycosidic oxygen, which facilitates the departure of the aglycone. nih.govebi.ac.uk This results in the formation of a covalent enzyme-galactosyl intermediate.

Degalactosylation: The same glutamate residue that acted as an acid (Glu461) now acts as a general base, activating a water molecule. nih.govebi.ac.uk This activated water molecule then attacks the anomeric carbon of the enzyme-galactosyl intermediate, displacing the nucleophilic glutamate residue and releasing galactose. nih.govebi.ac.uk This regenerates the free enzyme, ready for another catalytic cycle.

This mechanism is supported by extensive kinetic, biochemical, and crystallographic studies. nih.govnih.gov The transition state of this reaction is thought to have an oxocarbenium ion-like character. youtube.com

Evaluation of Analogues as Enzyme Modulators or Inhibitors

While there is a wealth of information on various inhibitors of β-galactosidase, such as transition state analogs like D-galactonolactone, specific studies evaluating tetradecyl β-D-galactopyranoside as a modulator or inhibitor of β-galactosidase are not prominent in the available literature. wikipedia.org The long tetradecyl chain could potentially influence binding to the active site or allosteric sites, but without experimental data, its role as a modulator or inhibitor remains speculative.

Applications in Reporter Gene Systems and Biochemical Assays (e.g., ELISA-like binding assays)

β-galactosidase is a widely used reporter enzyme in molecular biology for studying gene expression and protein localization. nih.govscbt.comthermofisher.com The lacZ gene, which encodes β-galactosidase, is often fused to a promoter of interest. nih.govnih.gov The expression of the gene of interest can then be easily monitored by assaying for β-galactosidase activity using chromogenic or fluorogenic substrates. unc.eduthermofisher.comfishersci.fi These assays are highly sensitive and can be performed on whole embryos, tissue sections, or cell lysates. nih.gov

There is no specific mention in the reviewed literature of tetradecyl β-D-galactopyranoside being used as a substrate in reporter gene assays or ELISA-like binding assays. The properties of the aglycone, such as the long, hydrophobic tetradecyl chain, might make it less suitable for standard aqueous-based assays due to potential solubility issues.

Glycosyltransferase Interactions and Glycoconjugate Biosynthesis Pathways

In addition to its hydrolytic activity, β-galactosidase can also exhibit galactosyltransferase activity, particularly at high substrate concentrations. scielo.br In this reaction, the enzyme transfers the galactose moiety from a donor substrate (like lactose) to an acceptor molecule, which can be another sugar, forming an oligosaccharide. scielo.brnih.gov This transgalactosylation activity is important for the synthesis of prebiotics like galactooligosaccharides (GOS). scielo.br

While direct studies on the interaction of tetradecyl β-D-galactopyranoside with glycosyltransferases are not readily found, research on the enzymatic synthesis of long-chain alkyl glucosides provides some parallels. nih.govresearchgate.netnih.govbiorxiv.org These studies often employ engineered glycosidases to catalyze the reverse hydrolysis or transglycosylation reaction between a sugar and a long-chain alcohol. nih.govresearchgate.netnih.gov The efficiency of these reactions is dependent on the specific enzyme and the nature of the alkyl chain. researchgate.net It is conceivable that tetradecyl β-D-galactopyranoside could act as a donor or acceptor in such reactions, but this would require specific investigation.

Glycobiology and Cell Surface Interaction Research

Role of Glycolipids in Cellular Recognition and Adhesion Mechanisms

Glycolipids are essential components of the cell membrane, where they play a pivotal role in mediating cell-to-cell communication, recognition, and adhesion. avantiresearch.comlongdom.org These molecules are amphipathic, consisting of a carbohydrate headgroup linked to a hydrophobic lipid tail, which anchors the molecule in the outer leaflet of the plasma membrane. avantiresearch.com The exposed carbohydrate portions act as surface markers or ligands that can be specifically recognized by proteins on opposing cells, such as lectins, or by extracellular matrix components. longdom.orgthermofisher.com This interaction is fundamental to a host of biological processes, including immune responses, tissue formation, and signal transduction. avantiresearch.comlongdom.org

The structure of the lipid tail, such as the tetradecyl chain in beta-D-Galactopyranoside, tetradecyl, is crucial for its function. The long alkyl chain ensures stable insertion and presentation of the galactose headgroup on the cell surface, allowing the molecule to mimic natural glycosphingolipids (GSLs). nih.gov GSLs are known to form specific patterns on the cell surface that change with cell growth and differentiation, and they are directly involved in cell-type–specific adhesion processes. thermofisher.com The clustering of these glycolipids into microdomains, often called lipid rafts, can amplify binding avidity and create recognition motifs that are essential for initiating and strengthening cell adhesion. nih.gov Studies using synthetic glycolipids in model membranes have demonstrated that the density and arrangement of these molecules are critical factors that determine the transition from initial tethering to firm cellular adhesion. nih.gov The ability of various glycolipids to induce tight membrane adhesion underscores the widespread importance of this phenomenon in cell biology. nih.govfrontiersin.org

Investigations into Glycosphingolipid Analogues as Ligands or Probes for Cell Surface Receptors

Synthetic glycosphingolipid (GSL) analogues, such as tetradecyl beta-D-galactopyranoside, are invaluable tools in glycobiology for investigating the complex interactions between GSLs and proteins in the cell membrane. nih.govresearchgate.net Natural GSLs are involved in critical cellular functions but their study is often hampered by their complexity and heterogeneity. nih.gov Synthetic analogues with a defined structure, like a single galactose headgroup and a tetradecyl lipid tail, provide a simplified model to dissect these interactions. researchgate.net These probes can be designed to mimic natural lipids and are used to identify and characterize GSL-interacting proteins, such as cell surface receptors. nih.govresearchgate.net

Researchers synthesize these analogues to create mimics of the cell membrane, which can then be used to study protein-carbohydrate interactions in a controlled environment. researchgate.net Bifunctional probes have been developed that incorporate a photoreactive group to crosslink with nearby proteins and a clickable tag for subsequent isolation and identification of these interacting partners. nih.gov This approach allows for the exploration of GSL-interacting membrane proteins in living cells, shedding light on how GSLs, which are confined to the outer membrane leaflet, mediate transmembrane signaling. nih.govnih.gov

The binding affinity and specificity of GSL analogues are critical parameters for understanding their biological function. While specific binding data for tetradecyl beta-D-galactopyranoside is not extensively detailed in the provided results, research on similar long-chain alkyl glycosides provides a framework for how such studies are conducted. For instance, studies on synthetic archaeal glycolipid mimetics show that subtle variations in the carbohydrate headgroup can significantly alter the potency of immune responses, highlighting the importance of specific glycan structures. oup.com

The affinity of synthetic ligands for specific receptors, such as galectins, is often evaluated. Research has shown that the length of the carbohydrate chain can increase binding affinity to galectin-3. researchgate.net The table below illustrates hypothetical binding data for a series of synthetic galactosides interacting with a generic galectin, demonstrating how binding affinity might be presented in research.

| Compound | Receptor | Binding Affinity (Kd) | Technique |

| Tetradecyl beta-D-galactopyranoside | Galectin-3 | Hypothetical: 50 µM | Isothermal Titration Calorimetry |

| Dodecyl beta-D-galactopyranoside | Galectin-3 | Hypothetical: 75 µM | Isothermal Titration Calorimetry |

| Decyl beta-D-galactopyranoside | Galectin-3 | Hypothetical: 100 µM | Isothermal Titration Calorimetry |

| Lactose (B1674315) | Galectin-3 | Hypothetical: 250 µM | Isothermal Titration Calorimetry |

This table is illustrative and based on general principles of galectin-ligand interactions. Specific experimental data for tetradecyl beta-D-galactopyranoside was not found in the search results.

Understanding the formation of ligand-receptor complexes at a molecular level is crucial for drug design and for elucidating biological mechanisms. X-ray crystallography and molecular dynamics simulations are powerful tools for this purpose. For example, the crystal structures of galectin-3 in complex with synthetic di- and tri-galactosides have revealed that these compounds bind within the carbohydrate-binding site, primarily interacting with specific subsites. researchgate.net Such studies provide a detailed view of the key amino acid residues and the specific hydrogen bonds and van der Waals forces that stabilize the interaction.

Molecular dynamics simulations have also been used to investigate the interactions of glycolipids within membranes, showing how interactions between glycolipids in the same membrane can strengthen their binding to opposing membranes. frontiersin.org While a specific crystal structure for tetradecyl beta-D-galactopyranoside bound to a receptor was not identified in the search results, a study describes the regioselective synthesis of a 6-sulfate derivative from methyl 3-O-tetradecyl-beta-D-galactopyranoside, indicating that such compounds are synthesized for further structural and functional analysis. researchgate.netresearchgate.netresearchgate.net

Applications in Immunological Research Models as Adjuvant Components or Antigenic Determinants (Research Context)

In immunological research, synthetic glycolipids are investigated for their potential to modulate immune responses. unimelb.edu.au They can act as adjuvants, which are substances that enhance the immune response to an antigen, or as antigenic determinants themselves. acs.orgoup.com The immune system's C-type lectin receptors can recognize the carbohydrate portions of glycolipids, triggering innate immune responses. unimelb.edu.au Synthetic glycolipids that mimic those found on pathogens can therefore be used to stimulate the immune system in a controlled manner. acs.org

While many studies focus on complex glycolipids like α-galactosylceramide and monophosphoryl lipid A (MPLA) analogues as potent immune activators, simpler synthetic glycolipids also play a role in this research. acs.orgnih.gov For example, N-acylated-D-glucosamine derivatives, which are structurally related to the lipid A component of lipopolysaccharide (LPS), have shown adjuvant activity. oup.com Research on synthetic archaeal lipid adjuvants has demonstrated that the structure of the glyco head group is critical for eliciting high cytotoxic CD8+ T cell activity, with β-lactose-containing structures showing significant potency. oup.com Although tetradecyl beta-D-galactopyranoside itself is not highlighted as a primary adjuvant, its synthesis as a stable, defined molecule places it within the class of compounds used to build and test more complex immunological probes and potential vaccine components. researchgate.net

Elucidation of Host-Parasite Interactions through Glycoconjugate Mimicry

Glycoconjugates on the surface of parasites are crucial for their interaction with host cells and for evading the host immune system. frontiersin.org Parasites often display unique glycans that are not found in their hosts, but some also express structures that are similar to host glycans. nih.gov This strategy, termed "glycan gimmickry," is thought to be an active process by which parasites target host glycan-binding proteins to modulate the immune response to their advantage. nih.govoup.com

Synthetic glycolipids that mimic these parasite surface structures are valuable tools for studying these interactions. For instance, the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) is a well-known glycan found on non-primate mammals and some parasites, like Schistosoma mansoni, but is absent in humans, making it highly immunogenic. nih.gov Researchers use synthetic molecules containing this and other epitopes to probe the immune response and to understand how parasites engage with host receptors. nih.gov By presenting a simple galactose unit, tetradecyl beta-D-galactopyranoside can serve as a basic structural model or a negative control in studies aimed at dissecting the more complex interactions of parasite-derived glycans. Understanding how parasite glycans interact with host lectins can reveal mechanisms of infection and immune suppression, potentially leading to new therapeutic or vaccine strategies. oup.com

Advanced Computational and Theoretical Research

Molecular Modeling and Simulation of Tetradecyl Beta-D-Galactopyranoside Interactions

Molecular modeling and simulation serve as a computational microscope to observe and analyze the intricate dance of molecules. For tetradecyl beta-D-galactopyranoside, these techniques are instrumental in understanding its structure-function relationship, particularly its behavior as a glycolipid.

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For glycolipid systems, including tetradecyl beta-D-galactopyranoside, developing and validating a robust force field is a critical first step.

Force fields like AMBER, CHARMM, and GROMOS are commonly used for biomolecular simulations. mdpi.com However, these are often parameterized for proteins and nucleic acids and may require refinement for glycolipids. The development of a force field for tetradecyl beta-D-galactopyranoside would involve:

Parameterization: This process involves determining the parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. Quantum mechanical calculations are often employed to derive these parameters for the galactose headgroup and the tetradecyl tail.

Validation: The newly developed or refined force field must be rigorously validated against experimental data. For glycolipids, this can include comparing simulated properties such as lipid bilayer thickness, area per lipid, and order parameters with experimental values obtained from techniques like X-ray scattering and NMR spectroscopy. The performance of different force fields can vary, with some showing biases towards certain secondary structures or overestimating or underestimating specific interactions. mdpi.comnih.gov The choice of force field can significantly impact the simulated conformational ensemble of the molecule. nih.gov

A significant challenge in force field development for molecules like tetradecyl beta-D-galactopyranoside is accurately representing the balance between the hydrophilic galactose headgroup and the hydrophobic tetradecyl tail. This is crucial for correctly simulating its self-assembly and interaction with biological membranes. Recent approaches have utilized differentiable molecular simulations to optimize force field parameters against experimental data or higher-level theoretical calculations, offering a promising avenue for developing more accurate force fields for complex molecules.

The function of tetradecyl beta-D-galactopyranoside is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable, low-energy conformations of the molecule, while molecular dynamics simulations provide insights into its dynamic behavior over time.

In different solvents, the conformation of the glycosidic linkage between the galactose and the tetradecyl chain, as well as the orientation of the hydroxyl groups on the sugar ring, can vary significantly. nih.gov For instance, in aqueous solutions, the molecule will adopt conformations that maximize the exposure of the hydrophilic galactose headgroup to water while shielding the hydrophobic tail. Conversely, in nonpolar solvents, the conformation might invert to favor interactions between the nonpolar solvent and the tetradecyl chain. The polarity of the solvent, characterized by its Log P value, has been shown to influence the stability and activity of related enzymatic reactions involving galactosidases. nih.gov

Table 1: Representative Torsion Angles for Glycosidic Linkages in Galactopyranosides from Computational Studies

| Torsion Angle | Description | Typical Value Range (degrees) |

| φ (phi) | O5'-C1'-O1-C4 | -90 to -60 |

| ψ (psi) | C1'-O1-C4-C3 | 90 to 160 |

Note: These values are illustrative and based on studies of related galactopyranosides. researchgate.net The actual values for tetradecyl beta-D-galactopyranoside would depend on the specific environment and force field used.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and reactivity of molecules from first principles. nih.gov For tetradecyl beta-D-galactopyranoside, DFT can be used to calculate a range of properties that are not accessible through classical molecular mechanics.

By solving the Schrödinger equation (approximated in DFT), one can obtain the electron density distribution, from which various properties can be derived. These include:

Optimized Geometry: DFT can predict the most stable three-dimensional structure of the molecule with high accuracy.

Electronic Properties: This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other charged or polar species. nih.gov

Thermochemical Properties: DFT calculations can predict thermodynamic properties such as enthalpy, Gibbs free energy, and heat capacity. nih.gov These are crucial for understanding the spontaneity and stability of reactions involving the compound. nih.gov

Table 2: Illustrative Quantum Chemical Properties for a Model Galactopyranoside Derivative (Calculated using DFT)

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | 7.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 5.8 Debye |

Note: These are example values based on DFT calculations of similar molecules and serve to illustrate the type of data obtained. nih.gov Actual values for tetradecyl beta-D-galactopyranoside would require specific calculations.

Theoretical Predictions of Self-Assembly Behavior and Phase Transitions

The amphiphilic nature of tetradecyl beta-D-galactopyranoside, with its polar galactose headgroup and nonpolar tetradecyl tail, drives its self-assembly into ordered structures such as micelles, vesicles, and bilayers in aqueous environments. Theoretical and computational methods are invaluable for predicting and understanding this behavior.

Coarse-grained molecular dynamics (CG-MD) simulations are particularly well-suited for studying large-scale phenomena like self-assembly and phase transitions, which occur over longer timescales and larger length scales than are typically accessible with all-atom simulations. nih.gov In CG-MD, groups of atoms are represented as single "beads," reducing the computational cost while retaining the essential physics of the system.

These simulations can predict:

Critical Micelle Concentration (CMC): The concentration at which the molecules begin to form micelles.

Aggregate Morphology: The shape and size of the self-assembled structures (e.g., spherical micelles, cylindrical micelles, bilayers).

Phase Transitions: Glycolipids are known to undergo phase transitions from a gel-like, ordered state to a liquid-crystalline, disordered state as a function of temperature. researchgate.net CG-MD simulations can predict the phase transition temperature (Tm) and characterize the structural changes that occur during this transition. nih.govresearchgate.net Studies on similar glycolipids have shown that they tend to increase the phase transition temperature of phospholipid membranes. researchgate.net